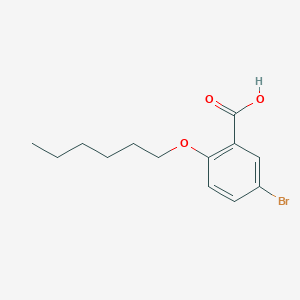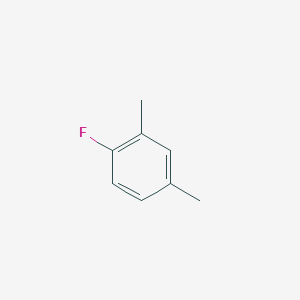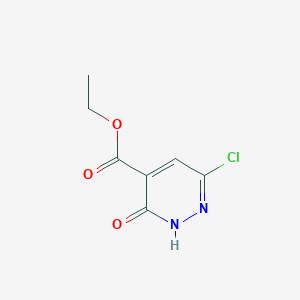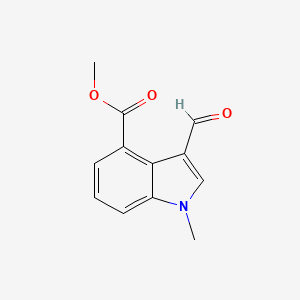
Methyl-3-formyl-1-methyl-1H-indol-4-carboxylat
Übersicht
Beschreibung
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .
Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .Physical and Chemical Properties Analysis
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate, einschließlich Methyl-3-formyl-1-methyl-1H-indol-4-carboxylat, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können mit verschiedenen zellulären Signalwegen interagieren und das Wachstum von Krebszellen hemmen. Forschungsergebnisse zeigen, dass Indol-Derivate biologisch aktive Verbindungen zur Behandlung von Krebszellen sein können .
Antibakterielle Aktivität
Der Indol-Kern ist bekannt für seine antimikrobiellen Eigenschaften. This compound könnte zur Entwicklung neuer antimikrobieller Mittel verwendet werden, die spezifische Mikroben anvisieren oder die Wirksamkeit bestehender Medikamente verbessern .
Behandlung von Störungen
Indol-Derivate werden auf ihr therapeutisches Potenzial zur Behandlung verschiedener Arten von Störungen im menschlichen Körper untersucht. Dazu gehören neurologische Erkrankungen, bei denen eine Modulation der Neurotransmitter-Systeme erforderlich ist .
Antivirale Mittel
Einige Indol-Derivate haben vielversprechende Ergebnisse als antivirale Mittel gezeigt. Sie können so konzipiert werden, dass sie die Virusreplikation stören oder die Immunantwort des Wirts modulieren, um virale Infektionen zu bekämpfen .
Anwendungsgebiete in der Entzündungshemmung
Aufgrund ihrer Fähigkeit, biochemische Signalwege zu modulieren, können Indol-Derivate wie this compound bei der Entwicklung entzündungshemmender Medikamente eingesetzt werden, die möglicherweise bei der Behandlung chronischer Entzündungen helfen .
Antioxidative Eigenschaften
Indole wurden mit antioxidativen Eigenschaften in Verbindung gebracht, die für den Schutz von Zellen vor oxidativem Stress entscheidend sind. Diese Anwendung könnte von Bedeutung sein, um altersbedingte Krankheiten zu verhindern und oxidativen Stress bedingte Erkrankungen zu behandeln .
Antidiabetische Aktivität
Die Forschung an Indol-Derivaten umfasste auch ihre Verwendung bei der Behandlung von Diabetes. Diese Verbindungen können die Insulinsekretion oder -empfindlichkeit beeinflussen und so eine neue Möglichkeit für die Behandlung von Diabetes eröffnen .
Synthese von Alkaloiden
Indol-Derivate sind wichtige Vorstufen bei der Synthese von Alkaloiden, Verbindungen mit einer breiten Palette pharmakologischer Aktivitäten. This compound könnte bei der Synthese komplexer Alkaloide für verschiedene therapeutische Anwendungen eingesetzt werden .
Wirkmechanismus
Target of Action
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, also known as methyl 3-formyl-1-methylindole-4-carboxylate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by methyl 3-formyl-1-methyl-1H-indole-4-carboxylate and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as human liver, breast, and colon cells . This cytotoxicity is often mediated through the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can result in the modulation of enzyme activity, affecting the overall metabolic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular processes . Additionally, the long-term exposure to methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution .
Subcellular Localization
The subcellular localization of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function. Indole derivatives have been shown to localize in the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their biological effects .
Eigenschaften
IUPAC Name |
methyl 3-formyl-1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKYZOVKLTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496233 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-20-8 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)



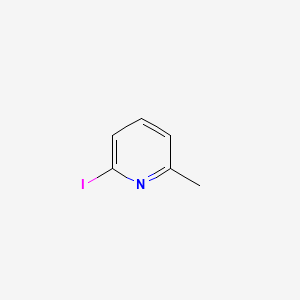

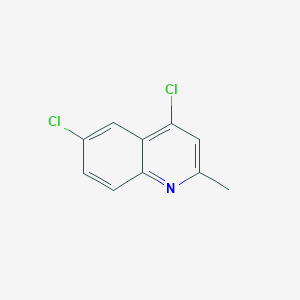
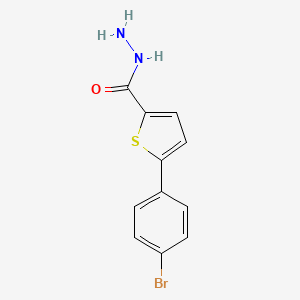
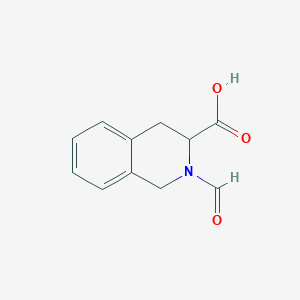
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
